molecular formula C12H13FO B2842764 2-Fluoro-4-phenylcyclohexan-1-one CAS No. 2059954-84-4

2-Fluoro-4-phenylcyclohexan-1-one

Cat. No. B2842764
CAS RN: 2059954-84-4
M. Wt: 192.233
InChI Key: HPOVRZUAAURWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-phenylcyclohexan-1-one is a chemical compound with the molecular formula C12H13FO . It has a molecular weight of 192.23 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-phenylcyclohexan-1-one is 1S/C12H13FO/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a specific description of the molecule’s structure. For a 3D model, you may use a structural formula editor and 3D model viewer .


Physical And Chemical Properties Analysis

2-Fluoro-4-phenylcyclohexan-1-one has a molecular weight of 192.23 . The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .

Scientific Research Applications

Synthesis of New Chemical Compounds

2-Fluoro-4-phenylcyclohexan-1-one serves as a precursor or intermediate in the synthesis of a wide array of chemical compounds. For example, it has been used in the development of novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrating superior utility in diverse fluorination reactions (Umemoto et al., 2010). These reactions include the fluorination of alcohols, aldehydes, enolizable ketones, and the conversion of non-enolizable carbonyls to CF(2) groups.

Analytical Characterizations

Analytical characterizations and syntheses of research chemicals have also been facilitated by derivatives of 2-Fluoro-4-phenylcyclohexan-1-one. For instance, fluorolintane and its isomers, which are based on the 1,2-diarylethylamine template, have been synthesized and characterized to understand their potential clinical applications and psychoactive properties (Dybek et al., 2019).

Development of Fluorescence Sensors

The compound has found applications in the development of novel fluorescence sensors. A coumarin-based fluorogenic probe, for instance, was developed for high selectivity and suitable affinity toward Cu(2+) ions, demonstrating potential for monitoring Cu(2+) in biological systems and for fluorescence microscopic imaging (Jung et al., 2009).

Enhancement of Pharmaceutical Properties

In the pharmaceutical domain, the introduction of a fluorine atom into compounds similar to 2-Fluoro-4-phenylcyclohexan-1-one has been shown to enhance selectivity and activity. For example, the modification of sulfonamide derivatives with a fluorine atom preserved COX-2 potency and notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Safety and Hazards

The safety information for 2-Fluoro-4-phenylcyclohexan-1-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-fluoro-4-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVRZUAAURWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-phenylcyclohexan-1-one

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